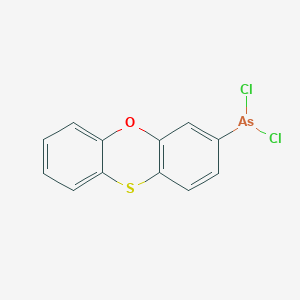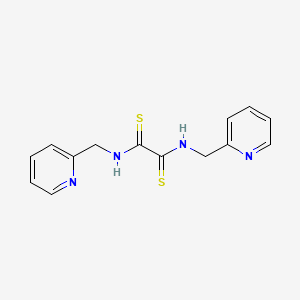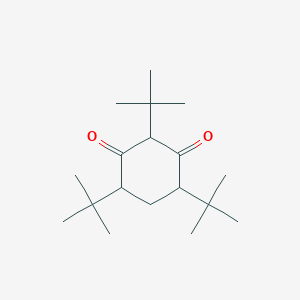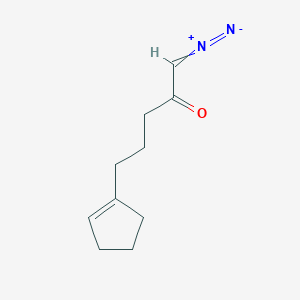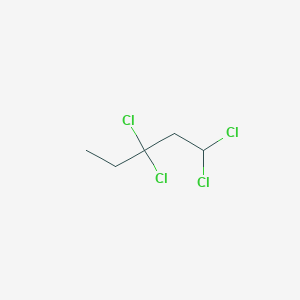
Triethoxymethyl 3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxymethyl 3-methylbut-2-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of 3-methylbut-2-enoic acid, where the hydrogen atoms are replaced by ethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxymethyl 3-methylbut-2-enoate can be synthesized through the esterification of 3-methylbut-2-enoic acid with triethoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxymethyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Triethoxymethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of triethoxymethyl 3-methylbut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the ethoxy groups, which can modulate its interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methylbut-2-enoate: A similar ester with a methyl group instead of ethoxy groups.
Ethyl 3-methylbut-2-enoate: Another ester with an ethyl group.
3-methylbut-2-enoic acid: The parent acid of triethoxymethyl 3-methylbut-2-enoate.
Uniqueness
This compound is unique due to the presence of three ethoxy groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
63224-94-2 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
triethoxymethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-6-14-12(15-7-2,16-8-3)17-11(13)9-10(4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
YSUQJBLINDUDEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)(OCC)OC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


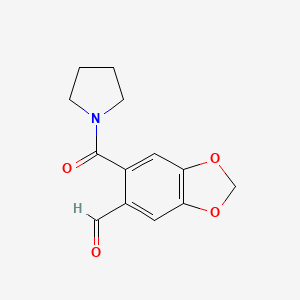
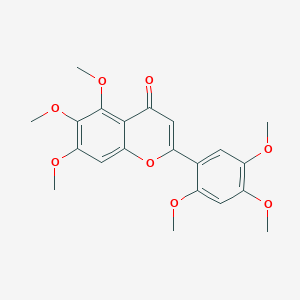
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)

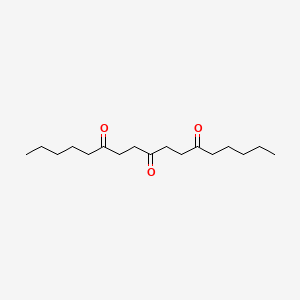
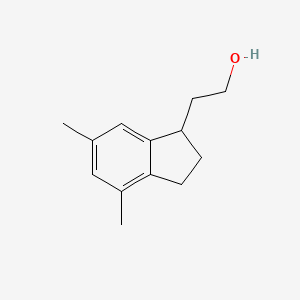
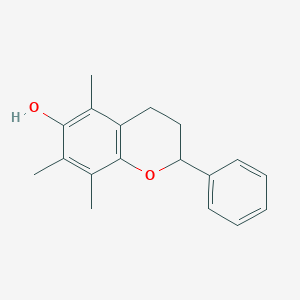
![Butyl 4-[(E)-(4-propylphenyl)diazenyl]phenyl carbonate](/img/structure/B14511475.png)
![4-{[(4-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14511483.png)
